18-Dimethylaminocoronaridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

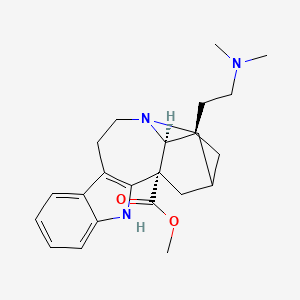

La 18-Dimetilaminocoronaridina es un derivado sintético de la ibogaína, una sustancia psicoactiva natural que se encuentra en plantas de la familia Apocynaceae. Este compuesto ha suscitado un gran interés debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la adicción y otros trastornos neurológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 18-Dimetilaminocoronaridina implica varios pasos, comenzando con el precursor ibogaína. El proceso generalmente incluye la metilación del átomo de nitrógeno en la estructura de la ibogaína para introducir el grupo dimetilamino. Esta reacción generalmente se lleva a cabo en condiciones controladas utilizando reactivos como dimetilamina y catalizadores apropiados .

Métodos de producción industrial

La producción industrial de 18-Dimetilaminocoronaridina sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Se emplean técnicas como la síntesis en flujo continuo y métodos avanzados de purificación para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

La 18-Dimetilaminocoronaridina se somete a varias reacciones químicas, que incluyen:

Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, lo que lleva a la formación de derivados reducidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y agentes halogenantes como el bromo. Las reacciones generalmente se llevan a cabo a temperaturas y presiones controladas para garantizar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de 18-Dimetilaminocoronaridina. Estos derivados a menudo exhiben diferentes propiedades farmacológicas, lo que los hace valiosos para futuras investigaciones .

Aplicaciones Científicas De Investigación

Química: Sirve como un intermedio valioso en la síntesis de otros compuestos orgánicos complejos.

Biología: Se utiliza en estudios relacionados con los sistemas de neurotransmisores y la unión de receptores.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de 18-Dimetilaminocoronaridina implica su interacción con los receptores nicotínicos de acetilcolina en el cerebro. Al unirse a estos receptores, modula la liberación de neurotransmisores como la dopamina, que juega un papel crucial en la adicción y las vías de recompensa. Esta modulación ayuda a reducir los antojos y los síntomas de abstinencia asociados con el abuso de sustancias .

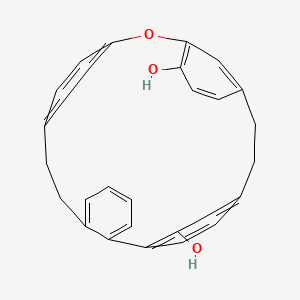

Comparación Con Compuestos Similares

Compuestos similares

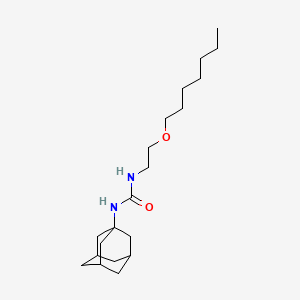

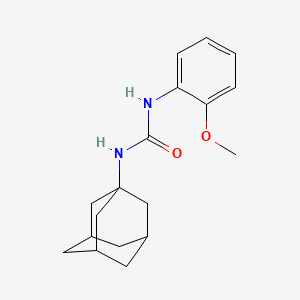

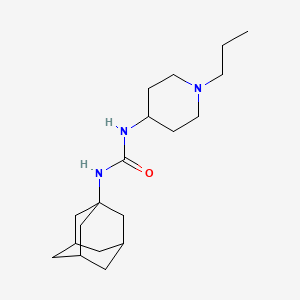

18-Metilaminocoronaridina: Otro derivado de la ibogaína con propiedades farmacológicas similares.

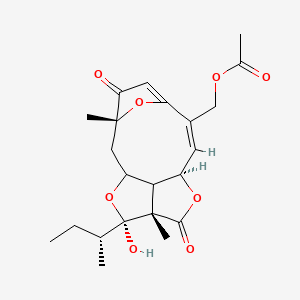

18-Metoxicoronaridina: Conocido por sus propiedades antiadictivas y utilizado en aplicaciones terapéuticas similares.

Coronaridina: El compuesto padre a partir del cual se sintetizan estos derivados.

Singularidad

La 18-Dimetilaminocoronaridina destaca por su perfil de seguridad mejorado y su toxicidad reducida en comparación con su compuesto padre, la ibogaína. También exhibe una afinidad de unión más selectiva para los receptores nicotínicos, lo que la convierte en una candidata prometedora para un mayor desarrollo de fármacos .

Propiedades

Fórmula molecular |

C23H31N3O2 |

|---|---|

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

methyl (1S,17R,18S)-17-[2-(dimethylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C23H31N3O2/c1-25(2)10-8-16-12-15-13-23(22(27)28-3)20-18(9-11-26(14-15)21(16)23)17-6-4-5-7-19(17)24-20/h4-7,15-16,21,24H,8-14H2,1-3H3/t15?,16-,21-,23+/m0/s1 |

Clave InChI |

WUYGHHRQOSQDIC-NVVKDKPXSA-N |

SMILES isomérico |

CN(C)CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

SMILES canónico |

CN(C)CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

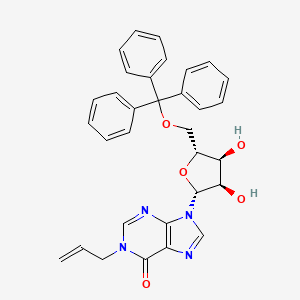

![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)

![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)

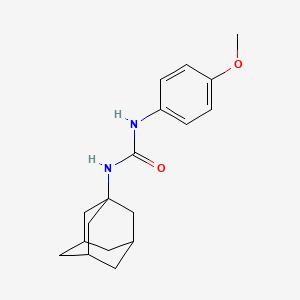

![1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea](/img/structure/B10840116.png)